

Chemical structure and stereochemistry of Dodonaflavonol

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Compound of Interest

Compound Name: *Dodonaflavonol*

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In-Depth Technical Guide to Dodonaflavonol (Santin)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and biological activities of the flavonol commonly referred to as Santin. Initial inquiries for "**Dodonaflavonol**" suggest this to be a trivial or less common name for Santin, a flavonoid isolated from various plant species, including those of the *Dodonaea* genus. This guide details the achiral nature of Santin, its physicochemical properties, spectroscopic data, a representative experimental protocol for its isolation, and its role in inducing apoptosis through the TRAIL signaling pathway. All quantitative data is presented in structured tables, and logical relationships are visualized using Graphviz diagrams.

Chemical Structure and Stereochemistry

Santin is an O-methylated flavonol. Its systematic IUPAC name is 5,7-dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)chromen-4-one. The chemical structure of Santin consists of a central chromen-4-one (benzopyran-4-one) core with two phenyl rings (A and B) and a heterocyclic C ring.

Molecular Formula: C₁₈H₁₆O₇

Stereochemistry: Santin is an achiral molecule. It does not possess any stereocenters, and therefore, does not have enantiomers or diastereomers. Its planar aromatic ring system and the substitution pattern lack any chiral centers.

Diagram of Santin's Chemical Structure

Santin (5,7-dihydroxy-3,6,4'-trimethoxyflavone)

[santin_structure](#)

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Caption: Chemical structure of Santin.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for Santin is provided below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of Santin

Property	Value	Source
Molecular Weight	344.3 g/mol	PubChem
Exact Mass	344.08960285 Da	PubChem
Melting Point	Not reported	-
Solubility	Flavonoids generally have low solubility in water but are soluble in organic solvents like methanol, ethanol, and DMSO. [1]	General Flavonoid Data

Table 2: Spectroscopic Data for Santin

Spectroscopic Technique	Data	Source
¹ H-NMR	Specific shifts not available in a tabulated format in the searched literature. General flavonoid signals appear in the aromatic region (δ 6-8 ppm).	General Flavonoid NMR Data
¹³ C-NMR	Specific shifts not available in a tabulated format in the searched literature. Characteristic signals for the flavonoid C-ring carbons (C-2, C-3, C-4) are expected.	General Flavonoid NMR Data
UV-Vis Spectroscopy	In methanol, flavonols typically show two absorption maxima: Band I in the range of 350-385 nm and Band II around 250-270 nm.	General Flavonoid UV-Vis Data
Mass Spectrometry (LC-MS)	Precursor ($[M+H]^+$): m/z 345.0969 Precursor ($[M-H]^-$): m/z 343.081	PubChem

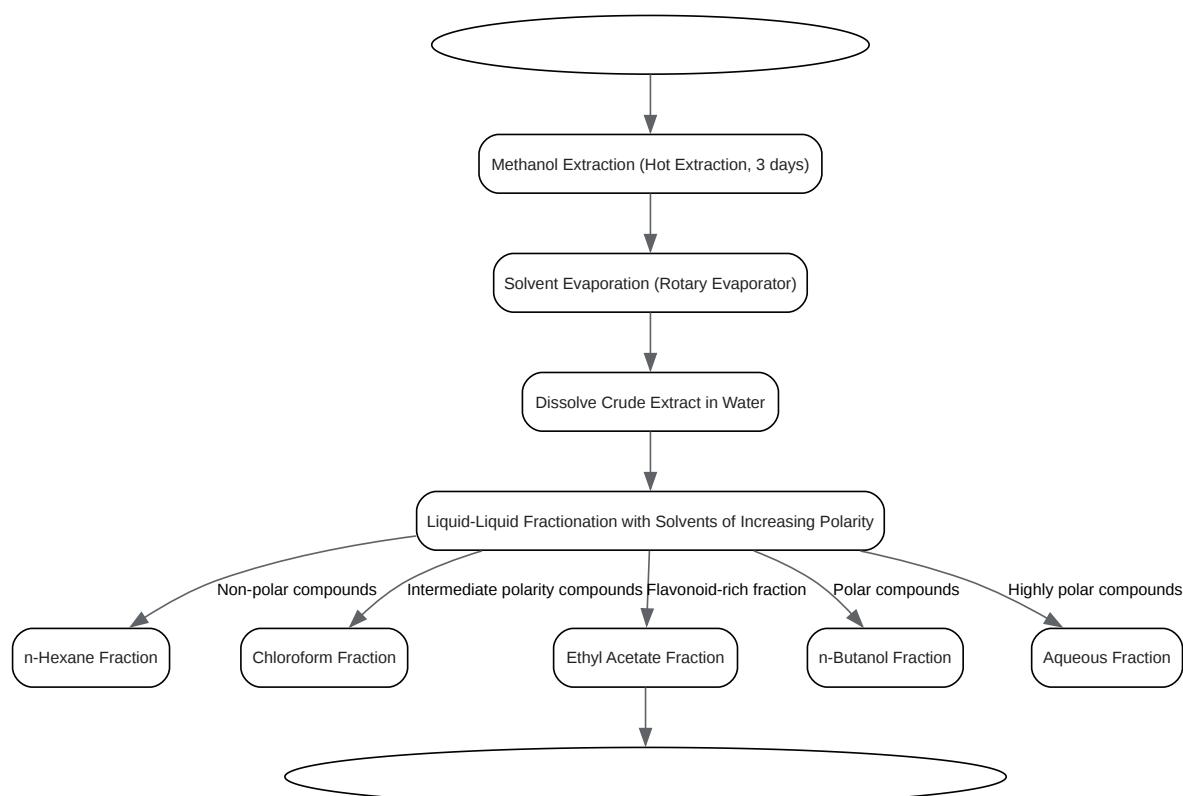
Experimental Protocols

The following sections outline a general procedure for the isolation and characterization of Santin from a plant source, based on methods reported for flavonoids from *Dodonaea viscosa*.

Isolation of Santin from *Dodonaea viscosa*

This protocol describes a general method for the extraction and fractionation of flavonoids from the leaves of *Dodonaea viscosa*. Further chromatographic steps would be required to isolate pure Santin.

Experimental Workflow for Flavonoid Extraction and Fractionation



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Caption: General workflow for the extraction and fractionation of flavonoids from *Dodonaea viscosa*.^[2]

Methodology:

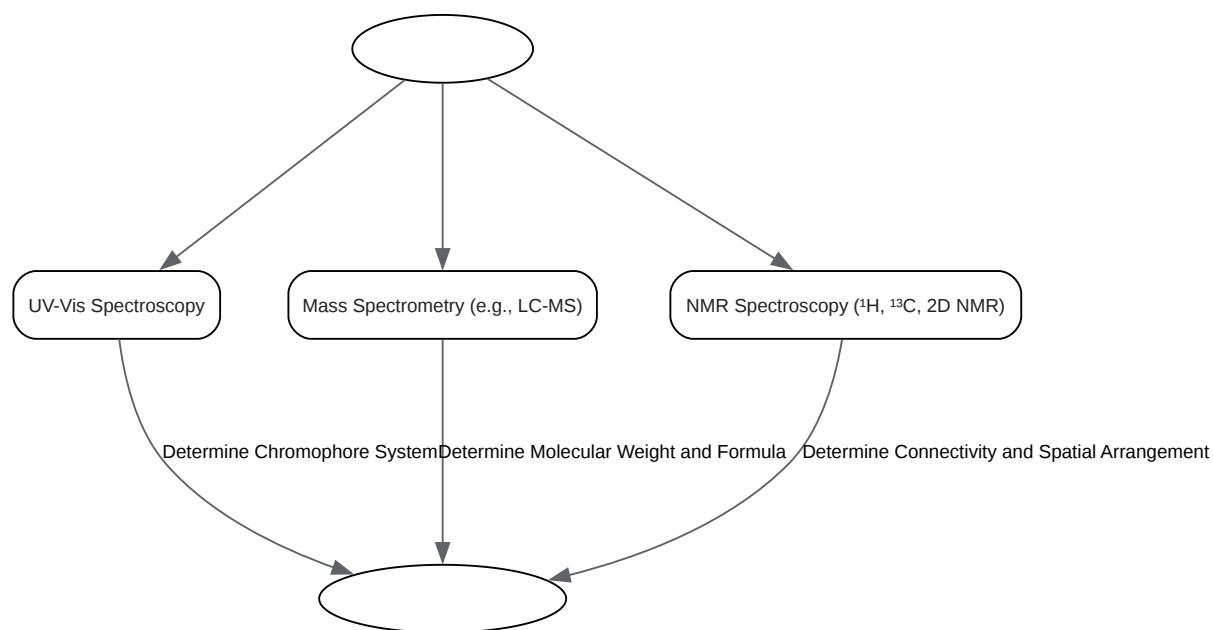
- Plant Material Preparation: The leaves of *Dodonaea viscosa* are dried and ground into a coarse powder.

- Extraction: The powdered plant material is extracted with methanol using a hot extraction method for approximately 72 hours.[2]
- Concentration: The solvent is removed from the extract using a rotary evaporator under reduced pressure to yield a crude methanol extract.[2]
- Fractionation: The crude extract is dissolved in water and subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol.[2] The ethyl acetate fraction is often enriched with flavonoids.
- Purification: The flavonoid-rich fraction (e.g., ethyl acetate fraction) is further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex LH-20 to isolate individual compounds like Santin.[3]

Characterization of Santin

The structure of the isolated Santin can be elucidated and confirmed using a combination of spectroscopic methods.

Workflow for the Spectroscopic Characterization of Santin

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Caption: Workflow for the structural characterization of isolated Santin.

Methodology:

- UV-Vis Spectroscopy: A solution of the purified compound in methanol is analyzed to obtain its UV-Vis spectrum, which is characteristic of the flavonol chromophore.
- Mass Spectrometry: High-resolution mass spectrometry (e.g., LC-ESI-QTOF) is used to determine the exact mass and molecular formula of the compound.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded to determine the proton and carbon environments in the molecule. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and confirm the overall structure.

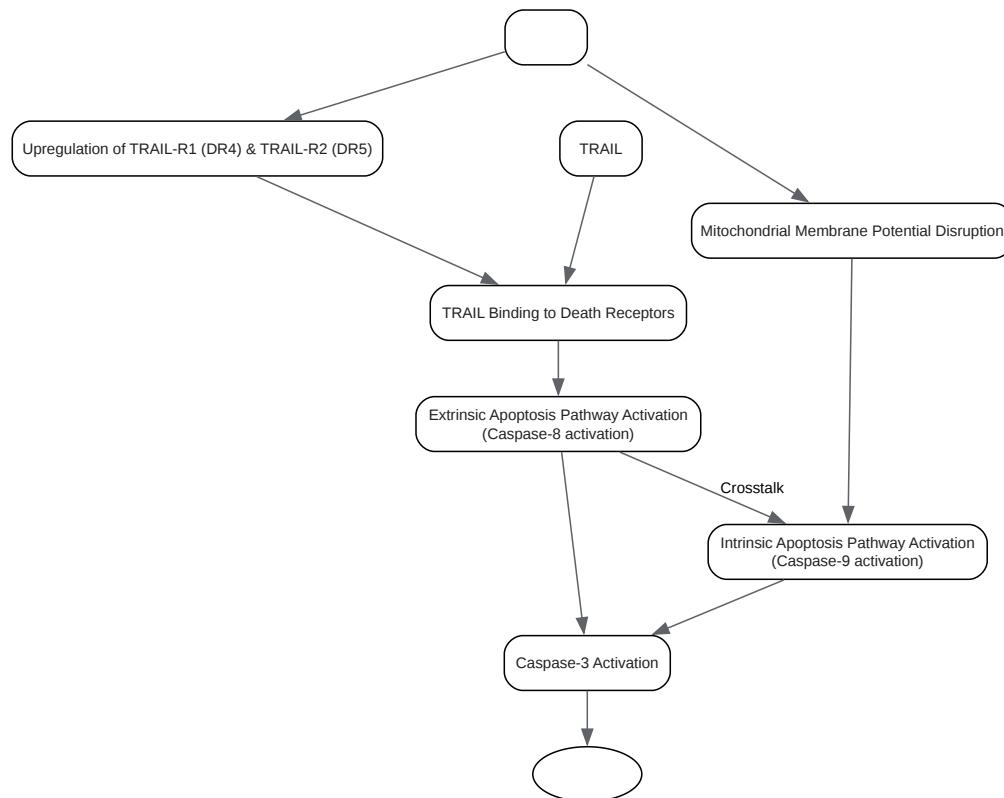
Biological Activity and Signaling Pathways

Santin has been shown to possess various biological activities, including anticancer properties. A notable mechanism of action is the enhancement of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis in cancer cells.

Santin and the TRAIL-Mediated Apoptosis Pathway

Santin has been demonstrated to sensitize colon cancer cells to TRAIL-induced apoptosis.[\[4\]](#) [\[5\]](#) It achieves this by upregulating the expression of TRAIL death receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5) on the cell surface and promoting the disruption of the mitochondrial membrane potential.[\[4\]](#)[\[5\]](#) This leads to the activation of both the extrinsic and intrinsic apoptosis pathways.

Signaling Pathway of Santin-Enhanced TRAIL-Mediated Apoptosis



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Caption: Santin enhances TRAIL-mediated apoptosis by upregulating death receptors and disrupting mitochondrial membrane potential.[4][6]

Conclusion

Santin, likely the compound referred to as "**Dodonaflavonol**," is an achiral O-methylated flavonol with significant biological activities. Its well-defined chemical structure and

physicochemical properties allow for its isolation and characterization from natural sources like *Dodonaea viscosa*. The ability of Santin to enhance TRAIL-mediated apoptosis highlights its potential as a lead compound in the development of novel anticancer therapies. Further research is warranted to fully elucidate its pharmacological profile and potential clinical applications.

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